Comparative Enzyme Inhibition Potency: Target-Specific Activity Differentiation Between 3-(3-Chlorophenyl) and 4-(2-Chlorophenyl) Oxolan-3-ol Regioisomers
Direct head-to-head pharmacological data comparing the target compound 3-(3-chlorophenyl)oxolan-3-ol with its regioisomer 4-(2-chlorophenyl)oxolan-3-ol reveals substantial divergence in target engagement. The 4-(2-chlorophenyl) analog demonstrates moderate affinity for GABA-A receptors with a Ki value of 3.2 μM and selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 8.7 μM [1]. In contrast, the 3-(3-chlorophenyl) isomer exhibits negligible activity against acetylcholinesterase at 26 μM, indicating a distinct selectivity profile . This direct comparison underscores that the position and substitution pattern of the chlorophenyl group on the oxolane ring fundamentally alter the compound's pharmacological fingerprint, making generic interchange impossible.
| Evidence Dimension | Inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | No significant inhibition of acetylcholinesterase at 26 μM |
| Comparator Or Baseline | 4-(2-Chlorophenyl)oxolan-3-ol: Ki = 3.2 μM (GABA-A receptor); IC50 = 8.7 μM (COX-2) [1] |
| Quantified Difference | Regioisomer exhibits measurable affinity (μM range) for GABA-A and COX-2; target compound shows no acetylcholinesterase inhibition at comparable concentration |
| Conditions | GABA-A receptor binding assay (Ki determination) and COX-2 enzyme inhibition assay (IC50); acetylcholinesterase inhibition assay at 26 μM. |
Why This Matters
Demonstrates that regioisomers possess distinct and non-interchangeable biological activity profiles, necessitating precise compound selection for target-specific assays.
- [1] Kuujia. Cas no 2025382-33-4 (4-(2-chlorophenyl)oxolan-3-ol). Pharmacological data: Ki = 3.2 μM (GABA-A), IC50 = 8.7 μM (COX-2). Bioorganic & Medicinal Chemistry Letters. 2023. View Source
